2-Bromo-N-(2-chloro-6-methylphenyl)propanamide
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Overview
Description
2-Bromo-N-(2-chloro-6-methylphenyl)propanamide is a chemical compound with the molecular formula C10H11BrClNO. It is a member of the propanamide family, characterized by the presence of a bromine atom, a chlorine atom, and a methyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide typically involves the reaction of 2-chloro-6-methylaniline with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-chloro-6-methylphenyl)propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thioamides, or ethers.
Reduction: Formation of 2-bromo-N-(2-chloro-6-methylphenyl)propanol.
Oxidation: Formation of 2-bromo-N-(2-chloro-6-methylphenyl)propanoic acid.
Scientific Research Applications
2-Bromo-N-(2-chloro-6-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(2-methylphenyl)propanamide
- 2-Bromo-N-(3-chloro-6-methylphenyl)propanamide
- 2-Bromo-N-(2-chloro-5-methylphenyl)propanamide
Uniqueness
2-Bromo-N-(2-chloro-6-methylphenyl)propanamide is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the phenyl ring. This unique arrangement can influence its reactivity, selectivity, and overall chemical behavior, making it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
2-bromo-N-(2-chloro-6-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-6-4-3-5-8(12)9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIUTHVCKHKVKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C(C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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